Hydrogen Bond Donor Count Controls Fragment Solubility and Permeability: 1 HBD vs. 2 HBD vs. 0 HBD
The target compound has exactly 1 hydrogen bond donor (the methylamino NH), which is an intermediate value between 6-aminopicolinonitrile (2 HBDs, primary amine) and 6-(dimethylamino)nicotinonitrile (0 HBDs) [1]. HBD count is a primary determinant of aqueous solubility and passive membrane permeability in fragment-sized molecules. A single HBD balances solubility with permeability more favorably than either zero or two HBDs for many drug-like chemical series [2].
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | 1 HBD (methylamino NH) |
| Comparator Or Baseline | 6-Aminopicolinonitrile (CAS 370556-44-8): 2 HBD; 6-(Dimethylamino)nicotinonitrile (CAS 154924-17-1): 0 HBD |
| Quantified Difference | Target = 1 HBD; Comparators = 0 or 2 HBD |
| Conditions | Computed from SMILES by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
For fragment-based screening libraries, a single HBD is often optimal for maintaining aqueous solubility (>1 mM) while avoiding excessive polarity that impairs membrane passage; procurement of the 1-HBD methylamino analog avoids the solubility penalties of the 0-HBD compound or the permeability penalties of the 2-HBD analog.
- [1] PubChem. Computed HBD/HBA counts for CID 56972673, CID 159414, and CID 2758773. National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
